molecular formula C15H13NO4 B2511821 2-[(3-Methoxybenzoyl)amino]benzoic acid CAS No. 93945-81-4

2-[(3-Methoxybenzoyl)amino]benzoic acid

Cat. No.: B2511821
CAS No.: 93945-81-4
M. Wt: 271.272
InChI Key: SQXARJDEAYVCIL-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C15H13NO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzoyl group and an amino group attached to a benzoic acid core.

Mechanism of Action

    Target of Action

    • The primary target of 2-[(3-Methoxybenzoyl)amino]benzoic acid is not explicitly specified in the available literature. However, it is known to have antifibrinolytic properties . Antifibrinolytic agents inhibit the breakdown of blood clots by preventing the activation of plasminogen to plasmin, an enzyme responsible for fibrin degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzoyl)amino]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(3-Methoxybenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: Similar structure but lacks the benzoyl group.

    3-Methoxyanthranilic acid: Similar functional groups but different structural arrangement.

Uniqueness

2-[(3-Methoxybenzoyl)amino]benzoic acid is unique due to the presence of both the methoxybenzoyl and amino groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXARJDEAYVCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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